![molecular formula C10H15N3O5 B1238103 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL CAS No. 56932-45-7](/img/structure/B1238103.png)
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is a chemical compound known for its unique structure and properties It is characterized by the presence of tris(hydroxymethyl)methyl and nitro groups attached to a phenylenediamine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL typically involves the reaction of tris(hydroxymethyl)methylamine with 4-nitro-1,2-phenylenediamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or water, and may require the use of catalysts or specific temperature and pH conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce various esters or ethers.
科学的研究の応用
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, adhesives, and other industrial materials.
作用機序
The mechanism of action of 2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tris(hydroxymethyl)methyl group may enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
N1-(Tris(hydroxymethyl))methyl-4-amino-1,2-phenylenediamine: Similar structure but with an amino group instead of a nitro group.
N1-(Tris(hydroxymethyl))methyl-4-chloro-1,2-phenylenediamine: Contains a chloro group instead of a nitro group.
Uniqueness
2-[(2-AMINO-4-NITROPHENYL)AMINO]-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is unique due to the presence of both tris(hydroxymethyl)methyl and nitro groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
56932-45-7 |
|---|---|
分子式 |
C10H15N3O5 |
分子量 |
257.24 g/mol |
IUPAC名 |
2-(2-amino-4-nitroanilino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15N3O5/c11-8-3-7(13(17)18)1-2-9(8)12-10(4-14,5-15)6-16/h1-3,12,14-16H,4-6,11H2 |
InChIキー |
PQJDXVDLMFCBQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)(CO)CO |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)(CO)CO |
| 56932-45-7 | |
同義語 |
N(1)-(tris(hydroxymethyl))methyl-4-nitro-o-phenylenediamine N1-(tris(hydroxymethyl))methyl-4-nitro-1,2-phenylenediamine THMN-PDA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)
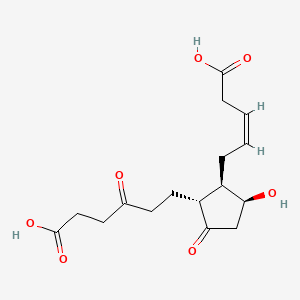
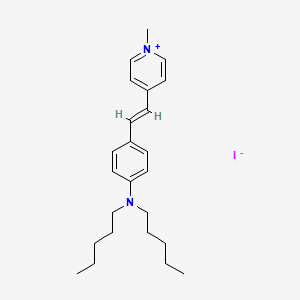
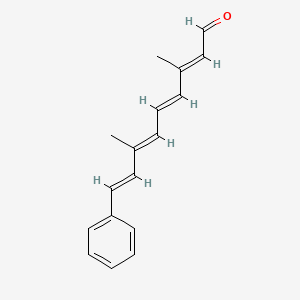
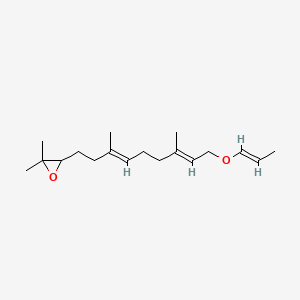


![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)
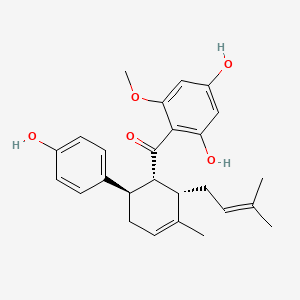

![ethyl 2-[(4E)-4-[[4-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1238041.png)
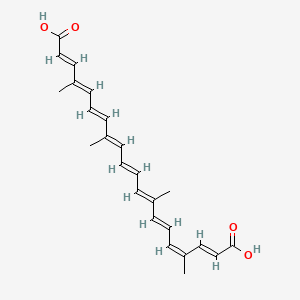
![benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate](/img/structure/B1238043.png)
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1238044.png)
